molecular formula C11H7ClN2O B3346781 3-chloro-5H-chromeno[4,3-c]pyridazine CAS No. 123875-21-8

3-chloro-5H-chromeno[4,3-c]pyridazine

Cat. No.: B3346781
CAS No.: 123875-21-8
M. Wt: 218.64 g/mol
InChI Key: CTTAKIWDRFXVBY-UHFFFAOYSA-N
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Description

3-Chloro-5H-chromeno[4,3-c]pyridazine is a tricyclic heteroaromatic compound of interest in medicinal chemistry and chemical synthesis. It is supplied with the CAS Registry Number 123875-21-8 . The compound has a molecular formula of C 11 H 7 ClN 2 O and a molecular weight of 218.64 g/mol . Its structure features a chromene (benzopyran) system fused with a pyridazine ring, offering a unique scaffold for chemical exploration . Researchers can utilize the reactive chlorine atom at the 3-position for further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic substitution, making it a valuable building block for constructing more complex molecules . While direct application data for this specific analog is limited, related chromeno-pyridine and chromeno-pyridazine cores are recognized in natural product synthesis and drug discovery research. Scientific literature indicates that this general class of compounds is being investigated for its potential pharmacological properties, and they are often prized for their favorable drug-like characteristics . Please Note: This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5H-chromeno[4,3-c]pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H7ClN2O/c12-10-5-7-6-15-9-4-2-1-3-8(9)11(7)14-13-10/h1-5H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTAKIWDRFXVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=NN=C2C3=CC=CC=C3O1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501260163
Record name 3-Chloro-5H-[1]benzopyrano[4,3-c]pyridazine
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Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123875-21-8
Record name 3-Chloro-5H-[1]benzopyrano[4,3-c]pyridazine
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Record name 3-Chloro-5H-[1]benzopyrano[4,3-c]pyridazine
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Record name 3-chloro-5H-chromeno[4,3-c]pyridazine
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Synthetic Methodologies for 3 Chloro 5h Chromeno 4,3 C Pyridazine and Analogous Chromenopyridazine Derivatives

Classical and Conventional Synthetic Routes to the Chromenopyridazine Core

The foundational methods for constructing the chromenopyridazine skeleton have traditionally relied on powerful and well-understood reactions such as multicomponent, cyclization, and condensation strategies.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. mdpi.comnih.gov This approach is valued in organic and medicinal chemistry for its high atom economy, reduced reaction times, and generally good yields, which minimizes waste and avoids complex purification steps. researchgate.net The construction of pyridines and their fused derivatives often utilizes MCRs that build the carbon skeleton through sequential Michael or aldol-type reactions in a one-pot process. acsgcipr.org

Several MCR strategies have been developed for the synthesis of chromenopyridine scaffolds. A notable example is the one-pot, three-component condensation of a chroman-4-one, an aldehyde, and ethyl 2-cyanoacetate in the presence of ammonium (B1175870) acetate (B1210297). researchgate.net Another effective MCR involves the reaction of 3-formylchromenes, 1,1-enediamines, and various nucleophiles, catalyzed by perchloric acid under mild conditions, to produce chromenopyridines in high yields. nih.gov These strategies highlight the versatility of MCRs in rapidly generating molecular diversity. researchgate.netmdpi.com

Table 1: Examples of Multicomponent Reactions for Chromenopyridine Synthesis

ReactantsCatalyst/ReagentResulting ScaffoldReference
Chroman-4-one, Aldehyde, Ethyl 2-cyanoacetateAmmonium acetate2-Oxo-4-phenyl-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitrile researchgate.net
3-Formylchromene, 1,1-Enediamine, Nucleophile (e.g., ethanol)Perchloric acidChromenopyridines with nitro group nih.gov
Salicylaldehyde (B1680747), Malononitrile (B47326), ThiolOrganic bases (e.g., piperidine)Chromenopyridines njtech.edu.cn

Cyclization Reactions for Pyridazine (B1198779) Ring Formation

Cyclization reactions are fundamental to forming the heterocyclic pyridazine ring onto a pre-existing chromene or precursor structure. These methods can involve intramolecular cyclizations, cycloadditions, or metal-catalyzed ring closures.

One of the earliest approaches involved the cyclization of appropriately substituted pyridyl phenyl ethers. nih.gov A more modern and highly regioselective method is the ruthenium-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with cyanamides, which efficiently produces 5H-chromeno[3,4-c]pyridines. rsc.org Copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones is another effective route to 1,6-dihydropyridazines, which can be subsequently oxidized to the aromatic pyridazine. organic-chemistry.org Furthermore, the reaction of sodium azide (B81097) with halogenated pyridazines can lead to azide intermediates that undergo spontaneous cyclization to form fused tetrazolopyridazine systems. rsc.org Aza-Diels-Alder reactions provide another pathway, for instance, between 1,2,3-triazines and 1-propynylamines, to yield pyridazine derivatives under neutral conditions. organic-chemistry.org

Table 2: Overview of Cyclization Strategies for Pyridazine Ring Formation

Reaction TypePrecursorsKey Reagents/CatalystsProduct TypeReference
Intramolecular CyclizationPyridyl phenyl ethers-Chromeno[3,2-c]pyridines nih.gov
[2+2+2] Cycloadditionα,ω-Diynes, CyanamidesRuthenium catalyst5H-Chromeno[3,4-c]pyridines rsc.org
6-endo-trig Cyclizationβ,γ-Unsaturated hydrazonesCopper promoter1,6-Dihydropyridazines organic-chemistry.org
Azide CyclizationHalogenated pyridazinesSodium azideTetrazolopyridazines rsc.org
Aza-Diels-Alder1,2,3-Triazines, 1-PropynylaminesNeutral, metal-freePyridazines organic-chemistry.org

Condensation Reactions Involving Chromanone and Pyridazine Precursors

Condensation reactions provide a direct and powerful route to fused heterocyclic systems by joining two precursor molecules, typically with the elimination of a small molecule like water. The synthesis of chromenopyridazines often involves the condensation of a chromanone or a related derivative with a hydrazine-containing compound.

A key synthetic pathway involves the reaction of 3-chlorochromanone derivatives with hydrazine (B178648) hydrate, which forms a 3-hydrazino-chroman-4-one intermediate. This intermediate can then be reacted with reagents like acetylacetone (B45752) to form the fused pyridazine ring. Similarly, the condensation of 3-formyl-4-chlorocoumarin with various hydrazine compounds in refluxing ethanol (B145695) leads to substituted chromeno[4,3-c]pyrazol-4-ones, a closely related scaffold, in high yields. mdpi.com Another approach describes a green, one-pot synthesis of 5H-chromeno[4,3-b]pyridin-5-one derivatives from the reaction of 4-chloro-3-formyl coumarin (B35378) with compounds containing an active methylene (B1212753) group, facilitated by triethylamine (B128534) and ammonium acetate. researchgate.netresearchgate.net Condensation of 3-(aryliminomethyl)chromones with nucleophiles such as phenylhydrazine (B124118) has also been used to construct the pyridazine ring. researchgate.net

Table 3: Condensation Reactions for Chromenopyridazine and Related Scaffolds

Chromanone/Chromone PrecursorCondensation PartnerConditionsProductReference
3-ChlorochromanoneHydrazine hydrate, then AcetylacetoneRefluxSpiro[chroman-3,2'-piperazine]-4-one derivative
4-Chloro-3-formyl coumarinHydrazine derivativesReflux in ethanolSubstituted Chromeno[4,3-c]pyrazol-4-ones mdpi.com
4-Chloro-3-formyl coumarinActive methylene compoundsEt3N, NH4OAc, EtOH, 60°C5H-Chromeno[4,3-b]pyridin-5-one derivatives researchgate.netresearchgate.net
3-(Aryliminomethyl)chromonePhenylhydrazineVaryingCondensed Pyridazine Ring researchgate.net

Advanced and Green Chemistry Approaches in Chromenopyridazine Synthesis

In response to the growing need for sustainable chemical processes, advanced synthetic methods such as microwave-assisted and ultrasound-promoted reactions have been applied to the synthesis of chromenopyridazines. These techniques often lead to significant improvements, including shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions rapidly and efficiently. This technology has proven to be a powerful tool for synthesizing chromenopyridine derivatives. researchgate.netingentaconnect.com In some cases, microwave irradiation is essential for the reaction to proceed at all; for instance, the nucleophilic substitution to append a chloropyridine derivative onto a calixarene (B151959) scaffold failed under conventional heating but was successful with microwave assistance. researchgate.net

Several studies report the synthesis of novel chromenopyridine derivatives under microwave irradiation. benthamdirect.comeurekaselect.com For example, chromene precursors prepared from the condensation of malononitrile and aromatic aldehydes can be efficiently converted to chromenopyridine derivatives, which are then further functionalized with reagents like triethyl orthoformate under microwave conditions. ingentaconnect.combenthamdirect.comeurekaselect.com The synthesis of related chromeno[2,3-d]pyrimidinone derivatives has also been significantly improved using microwave heating. researchgate.net

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis

ReactionConventional Method (Time)Microwave Method (Time)AdvantageReference
Aromatic nucleophilic substitution on CalixareneNo product after 72 hoursSuccessful reactionEnables difficult transformations researchgate.net
Synthesis of Chromenopyridine formimidateNot specified (typically hours)Not specified (typically minutes)Cost-effective, simple strategy, good yields ingentaconnect.combenthamdirect.comeurekaselect.com
Hetero-Diels-Alder for Chromeno[3,2-c]pyridinesNot specifiedEfficient, one-pot, two-step processGood yields, streamlined process nih.gov

Ultrasound-Promoted Reaction Pathways

The use of ultrasonic irradiation as an energy source can dramatically accelerate chemical reactions through a phenomenon known as acoustic cavitation. This green chemistry technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyridines and pyridazines. researchgate.netnih.gov Ultrasound has been shown to promote the cyclocondensation of β-keto esters and amidines to form pyrimidinols in excellent yields. researchgate.net

While specific examples for the synthesis of the 3-chloro-5H-chromeno[4,3-c]pyridazine core using ultrasound are not extensively documented, the successful application of this method for analogous structures suggests its high potential. For instance, the synthesis of pentafluoropyridine (B1199360) derivatives via reaction with nucleophiles was achieved in short reaction times (25-120 min) and with high yields at room temperature under ultrasonic irradiation. nih.gov Similarly, the Claisen-Schmidt condensation to form chalcones, which can be precursors to chromenes, is significantly accelerated by ultrasound. researchgate.net These examples demonstrate that ultrasound-promoted pathways offer a promising, energy-efficient alternative for the synthesis of chromenopyridazine derivatives. researchgate.netresearchgate.net

Table 5: Examples of Ultrasound-Promoted Synthesis of Pyridine (B92270) and Related Heterocycles

Reaction TypeProductKey Benefits of UltrasoundReference
Nucleophilic substitutionPentafluoropyridine derivativesShort reaction times (25-120 min), room temperature, good to excellent yields nih.gov
Cyclocondensation4-PyrimidinolsGood to excellent yields, efficient researchgate.net
CondensationPyridazinesPromotes reaction in water researchgate.net
Claisen-Schmidt CondensationDinitrochalconesImproved reaction yields, reduced reaction times researchgate.net

Catalyst-Free and Environmentally Benign Methodologies

The development of synthetic protocols that minimize or eliminate the need for catalysts, particularly those based on heavy metals, represents a significant advancement in green chemistry. Such methods often lead to simplified purification processes, reduced waste, and lower environmental impact.

Several catalyst-free approaches for chromene-fused heterocyclic systems have been reported. For instance, the synthesis of 3,4-dihydropyrano[3,2-c]chromenes has been achieved under catalyst-free conditions by reacting aldehydes and malononitrile in refluxing ethanol to form an α,α-dicyanoolefin intermediate, which is then reacted with 4-hydroxycoumarin. tsijournals.com This two-component strategy was found to be superior to a three-component approach, as it avoided the formation of byproducts like bis-coumarin. tsijournals.com

Table 1: Comparison of Methodologies for Chromene Derivatives

Feature Catalyst-Free Dihydropyrano[c]chromene Synthesis tsijournals.com Green 5H-Chromeno[4,3-b]pyridin-5-one Synthesis researchgate.netresearchgate.net
Reactants Aldehyde, Malononitrile, 4-Hydroxycoumarin 4-chloro-3-formyl coumarin, Active methylene compounds
Reagents None (thermal) Et3N, NH4OAc
Solvent Ethanol Ethanol
Key Advantage Avoids byproduct formation No chromatographic separation needed, good yields
Environmental Note Two-component reaction is cleaner Avoids heavy metal catalysts and toxic byproducts

High-Pressure System Utilization

High-pressure synthesis offers a powerful tool in modern organic chemistry, enabling reactions that are slow or inefficient at atmospheric pressure. nih.gov The application of high pressure can increase reaction rates, improve yields, and influence selectivity by altering activation volumes. nih.gov This technology has been effectively utilized in the synthesis of chromenopyridine derivatives.

A notable example is the Q-tube-assisted high-pressure methodology for synthesizing thiochromeno[4,3-b]pyridine and chromeno[4,3-b]pyridine derivatives. nih.gov This approach involves the ammonium acetate-mediated cyclocondensation of 3-oxo-2-arylhydrazonopropanals with thiochroman-4-one (B147511) or chroman-4-one. nih.gov The reaction, when conducted in a sealed Q-tube reactor at 170 °C, demonstrated significant advantages over conventional heating methods, including higher yields, shorter reaction times, and a scalable, safe procedure with a simple work-up. nih.gov This method is considered environmentally benign due to its efficiency and high atom economy. nih.gov

The use of high-pressure devices like diamond anvil cells (DACs) allows for the exploration of novel chemical phase spaces, providing access to compounds that cannot be formed using traditional methods. nih.gov While extensively used in materials science for creating novel intermetallic compounds and superhydrides, the principles are being increasingly applied to complex organic syntheses. nih.govaps.org For chromenopyridazine synthesis, high pressure can facilitate the key bond-forming steps, particularly cycloaddition and condensation reactions, by overcoming steric hindrance and promoting more ordered transition states.

Mechanistic Elucidation of Reaction Pathways for Chromenopyridazine Formation

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the chromenopyridazine scaffold typically involves a sequence of well-established reaction types, including nucleophilic additions, substitutions, and cyclization events.

A probable mechanism for the formation of related 5H-chromeno[4,3-b]pyridin-5-one derivatives from 4-chloro-3-formyl coumarin and an active methylene compound begins with a Knoevenagel condensation, followed by nucleophilic attack and subsequent cyclization. researchgate.net The process is often initiated by a base that facilitates the initial condensation, leading to a cascade of reactions that build the fused pyridine ring. researchgate.net

Nucleophilic Addition and Substitution Mechanisms

Nucleophilic addition is a fundamental step in the synthesis of many chromenopyridazine derivatives. libretexts.org The carbonyl or imine groups present in the precursors are highly electrophilic and susceptible to attack by various nucleophiles. youtube.comchemguide.co.uk

In the synthesis of chromeno[4,3-b]pyridines, a proposed mechanism involves the initial nucleophilic addition of an enol form of chroman-4-one to an aldehyde. nih.gov This is followed by dehydration and a second nucleophilic addition by an amine, which ultimately leads to the formation of the pyridine ring after another dehydration step. nih.gov Similarly, the synthesis of chromenopyridines often involves a Michael addition, where an enamine acts as a nucleophile (the Michael donor) attacking an activated alkene (the Michael acceptor). nih.gov This is a key step in many multi-component reactions that build the heterocyclic system. nih.gov

The reaction of 3-formyl-4-chlorocoumarin with nitrogen-containing nucleophiles like hydrazine is a direct route to chromeno[4,3-c]pyrazol-4-ones, where the initial step is the nucleophilic attack of the hydrazine on the aldehyde carbonyl group. mdpi.com The chlorine atom at the 4-position is a good leaving group, facilitating a subsequent intramolecular nucleophilic substitution to close the pyrazole (B372694) or pyridazine ring.

Table 2: Key Mechanistic Steps in Chromenopyridine Synthesis

Synthetic Route Key Intermediate Nucleophilic Step(s) Reference
Chromeno[4,3-b]pyridines from chroman-4-ones Alkylidene intermediate Nucleophilic addition of enol to aldehyde; Nucleophilic addition of NH2 to carbonyl nih.gov
Chromenopyridines via MCR Knoevenagel adduct Michael addition of enamine to an activated alkene nih.gov
Chromeno[4,3-c]pyrazol-4-ones from 4-chlorocoumarin Hydrazone Nucleophilic attack of hydrazine on aldehyde; Intramolecular nucleophilic substitution mdpi.com

Annulation Strategies and Cascade Reactions

Annulation, the process of building a new ring onto a pre-existing molecule, is the cornerstone of chromenopyridazine synthesis. These strategies often employ cascade reactions, where a single set of reagents undergoes a series of intramolecular transformations to rapidly construct the complex heterocyclic system. princeton.edu

One powerful annulation method is the [4+2] cycloaddition, or Diels-Alder reaction. For pyridazine synthesis, an inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkyne can be a highly effective and regioselective approach. rsc.org In the context of chromenopyridazines, this could involve an in-situ generated diene reacting with a dienophile integrated into the chromene scaffold. Catalyst-free self-[4+2] cycloadditions of in-situ generated 1,2-diaza-1,3-dienes have also been developed for synthesizing tetrahydropyridazines, demonstrating a viable pathway. rsc.org

Another prominent strategy involves multi-component reactions that proceed via a cascade mechanism. For example, the reaction of 3-formylchromones with an enamine and an external nucleophile can trigger a sequence of condensation, Michael addition, and intramolecular cyclization/electrocyclization to afford the chromenopyridine product. nih.gov It has been suggested that after an initial condensation, a 6π-electrocyclization can occur to form the pyridine ring. nih.gov These cascade reactions are highly efficient as they form multiple bonds in a single operation, minimizing waste and simplifying the synthetic process. princeton.edu

Regioselectivity and Stereoselectivity in Chromenopyridazine Synthesis

Controlling the orientation (regioselectivity) and spatial arrangement (stereoselectivity) of atoms is a critical challenge in organic synthesis. In the context of chromenopyridazines, regioselectivity often pertains to the specific isomer formed during the annulation step.

Research has shown that the regioselectivity of chromenopyridine synthesis is highly dependent on the reaction conditions. nih.gov For instance, the reaction of salicylaldehyde with ethyl aminocrotonate in acetic acid at 60 °C yields one regioisomer, while reacting salicylaldehyde with ammonium acetate and ethyl acetoacetate (B1235776) under reflux conditions can lead to a different isomer. nih.gov The choice of catalyst, solvent, and temperature can all influence which reactive sites interact, thereby directing the outcome of the cyclization. Some methods, such as certain microwave-assisted syntheses, have been noted to be non-regioselective, affording mixtures of products. nih.gov The inverse-electron-demand Diels-Alder reaction is known to be a highly regioselective method for pyridazine synthesis, offering a promising strategy for controlling the substitution pattern on the pyridazine ring. rsc.org

Stereoselectivity becomes important when chiral centers are present in the starting materials or are formed during the reaction. Many synthetic strategies for related heterocycles now incorporate stereocontrolled steps. mdpi.com For example, diastereoselective additions of nucleophiles to chiral imines, such as N-tert-sulfinyl imines, are highly effective for establishing a specific stereocenter. mdpi.com In the synthesis of chromenopyridazines, if a precursor contains a stereocenter, its configuration can direct the approach of reagents, leading to a specific diastereomer of the product. This is often explained by models like the Felkin-Anh model, where the nucleophile preferentially attacks from the least sterically hindered face. youtube.com While specific studies on the stereoselective synthesis of this compound are limited, the principles derived from the synthesis of other complex heterocyclic systems are directly applicable. mdpi.commdpi.com

Despite a comprehensive search for scientific literature, detailed experimental spectroscopic and crystallographic data for the specific chemical compound This compound is not publicly available.

Entries in chemical databases such as PubChem confirm the structure and provide basic molecular information, including the formula (C₁₁H₇ClN₂O) and predicted mass, but explicitly state the absence of literature data for this compound. uni.lu Searches for its synthesis and characterization did not yield any research articles containing the specific experimental data required to fulfill the detailed outline provided, which includes one- and two-dimensional NMR, FT-IR, and UV-Vis spectroscopy.

While research on related heterocyclic systems, such as other pyridazine derivatives, chromene-fused pyridines, and alternative chromenopyridazine isomers, is available, this information is not directly applicable to the precise structure and substitution pattern of this compound. nih.govnih.govgrowingscience.comscielo.org.zamdpi.comnih.govgoogle.comnih.govliberty.eduresearchgate.netgrowingscience.compharmint.netresearchgate.netmdpi.com The generation of a scientifically accurate and authoritative article as requested is therefore not possible without access to primary research detailing the empirical analysis of this specific compound.

Advanced Spectroscopic and Crystallographic Elucidation Techniques for the Chromenopyridazine Core

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical analytical tool for determining the molecular weight and confirming the structural integrity of 3-chloro-5H-chromeno[4,3-c]pyridazine. Through various ionization methods and fragmentation analyses, detailed information about its elemental composition and connectivity can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact mass of this compound, allowing for the unequivocal confirmation of its elemental formula, C₁₁H₇ClN₂O. The monoisotopic mass of the compound is calculated to be 218.02469 Da. uni.lu HRMS can distinguish the compound from other molecules with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places. Predicted HRMS data for various adducts of the compound provide a reference for experimental verification. uni.lu For instance, techniques like electrospray ionization (ESI) coupled with HRMS are routinely used for the structural confirmation of complex heterocyclic compounds. mdpi.com

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

Adduct IonPredicted m/z
[M+H]⁺219.03197
[M+Na]⁺241.01391
[M-H]⁻217.01741
[M+K]⁺256.98785
[M+NH₄]⁺236.05851

This table presents predicted mass-to-charge ratios (m/z) for common adducts of this compound, calculated using advanced algorithms.

Ionization Techniques (EI, CI, ESI, MALDI)

The choice of ionization technique is crucial for the successful mass spectrometric analysis of this compound.

Electron Ionization (EI): EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to extensive fragmentation. growingscience.comresearchgate.net This method provides a characteristic fragmentation pattern, often referred to as a "fingerprint," which is highly useful for structural elucidation and library matching. researchgate.netresearchgate.net The study of related heterocyclic systems, such as 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones, has successfully employed EI-MS to understand their fragmentation pathways. growingscience.com

Chemical Ionization (CI): CI is a softer ionization technique that results in less fragmentation and often a more prominent molecular ion peak, which is useful for confirming the molecular weight.

Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar, thermally labile, and high-molecular-weight compounds. It is frequently coupled with liquid chromatography (LC-MS) and is a standard method for analyzing complex organic molecules, including chromene derivatives. mdpi.com Given the polarity of the chromenopyridazine core, ESI would be an effective method for generating protonated molecules, [M+H]⁺, for HRMS analysis.

Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, typically used for large, non-volatile molecules like proteins and polymers, and may be less commonly applied to a small molecule like this compound unless specific sample preparation challenges exist.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of fragmentation patterns provides definitive structural confirmation. In EI-MS, the molecular ion of this compound (m/z 218) would be expected to undergo characteristic fragmentation. Based on studies of related pyridazine (B1198779) systems, a retro-Diels-Alder reaction is a plausible fragmentation pathway for the pyridazine ring moiety. growingscience.com

A likely fragmentation sequence could involve:

Initial loss of a chlorine radical (Cl•) or hydrogen chloride (HCl).

Cleavage of the pyridazine ring, potentially through a retro-Diels-Alder mechanism, which is a common fragmentation route for such heterocyclic systems. growingscience.com

Subsequent fragmentation of the chromene ring system, such as the loss of a carbon monoxide (CO) molecule.

By meticulously analyzing the m/z values of these fragment ions, the connectivity of the atoms within the molecule can be pieced together, confirming the identity of the this compound structure.

X-ray Crystallography for Absolute Structural Determination and Solid-State Analysis

While no specific published crystal structure for this compound is currently available, X-ray crystallography remains the definitive method for determining its absolute three-dimensional structure and analyzing its solid-state packing. The insights gained from crystallographic studies of structurally related chloropyridazine and chromene derivatives provide a strong indication of the data that would be obtained.

Crystal System and Space Group Analysis

An X-ray diffraction analysis of a suitable single crystal of this compound would reveal its crystal system, space group, and unit cell parameters. These data define the symmetry and repeating arrangement of the molecules in the crystal lattice. For comparison, several related chloropyridazine derivatives have been characterized. For example, 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine crystallizes in the monoclinic system with the space group P2₁/c. nih.gov Similarly, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile also adopts a monoclinic P2₁/c system. growingscience.com Other related fused pyridazine systems have been found to crystallize in different systems, such as triclinic (P-1) and orthorhombic (Pbca), highlighting the diversity in solid-state packing. nih.govmdpi.com

Table 2: Crystallographic Data for Structurally Related Pyridazine Compounds

CompoundCrystal SystemSpace GroupReference
3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazineMonoclinicP2₁/c nih.gov
3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrileMonoclinicP2₁/c growingscience.com
6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-oneOrthorhombicPbca nih.gov
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1 mdpi.com

This table showcases the crystal systems and space groups determined for compounds with structural similarities to the chromenopyridazine core, illustrating the types of data obtained via X-ray crystallography.

Intermolecular Interactions and Hydrogen Bonding Networks

A key aspect of crystallographic analysis is the detailed mapping of intermolecular interactions, which govern the material's physical properties. For this compound, the analysis would identify non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking.

In related structures, a variety of interactions have been observed:

Hydrogen Bonding: Although the primary structure of this compound lacks strong hydrogen bond donors, weak C—H···N and C—H···O hydrogen bonds are highly probable. In the crystal structure of 6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine, the packing is stabilized by C—H···N and C—H···F interactions. researchgate.net In other pyridazinone derivatives, N—H···O hydrogen bonds lead to the formation of centrosymmetric dimers. nih.gov

π–π Stacking: The planar aromatic regions of the chromene and pyridazine rings are expected to facilitate π–π stacking interactions. Such interactions are known to stabilize the crystal packing in molecules like 3-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine, where the distance between the centroids of pyridazine rings is 3.5904 Å. nih.gov

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with Lewis basic sites like the nitrogen or oxygen atoms on adjacent molecules.

These collective interactions create a supramolecular architecture that defines the solid-state properties of the compound.

Computational and Theoretical Chemistry Studies on Chromenopyridazine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. These theoretical methods provide insights that are complementary to experimental data.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-chloro-5H-chromeno[4,3-c]pyridazine, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

The process involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311G(d,p)) to approximate the solutions to the Schrödinger equation. youtube.com The calculation iteratively adjusts the positions of the atoms to find the configuration with the minimum total energy. youtube.com The output of this optimization would provide crucial data, including bond lengths, bond angles, and dihedral angles for the chromenopyridazine core. For similar, yet different, chromenopyridine derivatives, theoretical calculations have been used to compare with experimental X-ray crystallography data, showing good agreement. researchgate.net

HOMO-LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO is the orbital that acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. iiste.org For this compound, this analysis would involve calculating the energies of these frontier orbitals. The resulting energy gap would help predict its electronic properties and potential for participating in chemical reactions. Studies on other pyridazine-containing compounds have used DFT to calculate this gap to understand their electronic behavior. iiste.orgresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It plots the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic and nucleophilic sites.

For this compound, an MEP map would illustrate the regions of positive and negative electrostatic potential.

Negative regions (typically colored red) would indicate areas rich in electrons, such as around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen of the chromene moiety. These sites would be susceptible to electrophilic attack. researchgate.net

Positive regions (typically colored blue) would indicate areas with a deficiency of electrons, likely found around the hydrogen atoms.

Neutral regions (typically colored green) would indicate areas of neutral potential.

This map provides a valuable guide to the molecule's intermolecular interaction patterns and reactivity. researchgate.netresearchgate.net

Mulliken Charge Distribution

Mulliken charge analysis is a method for estimating the partial atomic charges in a molecule based on the basis set used in a quantum chemical calculation. This analysis provides a numerical value for the charge associated with each atom.

A Mulliken charge distribution calculation for this compound would assign specific charge values to each atom (C, H, N, O, Cl). This data would quantify the electron-withdrawing or electron-donating effects of the different parts of the molecule. For instance, it would be expected to show significant negative charges on the electronegative nitrogen, oxygen, and chlorine atoms. This information is complementary to the MEP map and provides a quantitative basis for understanding the molecule's polarity and electrostatic interactions. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the electronic properties of a static molecule, molecular modeling and dynamics simulations can explore its flexibility and conformational preferences over time.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The 5H-chromeno[4,3-c]pyridazine structure contains a non-aromatic dihydropyran ring, which imparts a degree of flexibility.

A conformational analysis of this compound would involve systematically rotating the flexible bonds to identify stable conformers and the energy barriers between them. This process generates a potential energy surface, or energy landscape, which maps the total energy of the molecule as a function of its geometry. The lowest points on this landscape correspond to the most stable conformations. Such an analysis would be critical for understanding how the molecule might adopt different shapes to interact with biological targets or other molecules, a common practice in drug discovery and materials science for related heterocyclic systems. eurekaselect.com

Ligand-Protein Docking Simulations for Molecular Interactions

Ligand-protein docking simulations are computational techniques used to predict the preferred orientation of a molecule when bound to a protein target. This method is crucial for understanding the molecular basis of a ligand's biological activity.

In the context of related chromene-containing structures, docking simulations have been instrumental. For instance, in a study on chromeno[4,3-c]pyrazol-4(2H)-one derivatives as potential PI3Kα inhibitors, docking simulations were performed to elucidate the binding mode of the most potent compounds. nih.gov The simulation for a particularly active derivative, compound 5l, within the PI3Kα active site helped to rationalize its high inhibitory activity and provided a basis for further optimization. nih.gov Such studies typically reveal key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues in the protein's binding pocket. While specific docking studies on this compound are not widely reported, the methodologies applied to analogous structures provide a clear framework for how its interactions with various biological targets could be investigated.

Table 1: Representative Molecular Docking Study on a Related Chromene Derivative

Compound ClassTarget ProteinKey Findings from Docking
Chromeno[4,3-c]pyrazol-4(2H)-one derivativesPI3KαIdentified probable binding model, suggesting potential for optimization as a PI3Kα inhibitor. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

2D and 3D-QSAR Methodologies

QSAR models can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) approaches.

2D-QSAR models utilize descriptors that are derived from the 2D representation of a molecule. These descriptors can include physicochemical properties like logP (lipophilicity), molecular weight, and topological indices that describe molecular branching and shape. For example, a 2D-QSAR model for HMG-CoA reductase inhibitors was developed using descriptors that included topological indices and van der Waals volume-weighted Geary autocorrelation descriptors. nih.gov

3D-QSAR methods, on the other hand, require the 3D alignment of the molecules in a dataset. These methods generate descriptors that describe the steric and electrostatic fields surrounding the molecules. Common 3D-QSAR techniques include Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These approaches can provide a more detailed, 3D understanding of the structure-activity relationship. In a study on pyridazin-3-one derivatives, 3D-QSAR pharmacophore modeling was used to evaluate the potential activity of the designed compounds. rsc.org

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive ability of a QSAR model are assessed through rigorous statistical validation. nih.gov Internal validation techniques often include leave-one-out (LOO) and leave-many-out (LMO) cross-validation, as well as bootstrapping. nih.gov A high cross-validated correlation coefficient (q²) is indicative of a robust model.

Table 2: Common Statistical Parameters for QSAR Model Validation

ParameterDescription
(Coefficient of Determination)Indicates the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
(Cross-validated R²)A measure of the model's predictive ability, determined through cross-validation.
RMSE (Root Mean Square Error)The standard deviation of the residuals (prediction errors).

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling and virtual screening are powerful computational tools for the discovery of novel bioactive molecules. jksus.org

Ligand-Based and Structure-Based Pharmacophore Model Development

A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for a molecule to exert a specific biological activity.

Ligand-based pharmacophore models are developed from a set of active compounds when the 3D structure of the biological target is unknown. The models are generated by aligning the active molecules and identifying the common chemical features that are likely responsible for their activity.

Structure-based pharmacophore models , conversely, are derived from the 3D structure of the ligand-protein complex. These models define the key interaction points between the ligand and the protein's active site. For example, 3D QSAR pharmacophore and molecular docking studies were performed on pyridazin-3-one derivatives to assess their binding affinities toward a hypothesized biological receptor. rsc.org

Virtual Screening of Chemical Databases for Novel Ligands

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases for molecules that match the pharmacophore's features. This process, known as virtual screening, can rapidly identify potential hit compounds from vast libraries containing millions of molecules. jksus.org Virtual screening has been successfully employed in the search for new drugs for conditions like Alzheimer's disease by screening databases of pyridazine derivatives. jksus.org This approach significantly reduces the time and cost associated with experimental high-throughput screening. The integration of QSAR models with high-throughput screening can further accelerate the development process. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is predicated on the electron distribution of a molecule, partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, a detailed understanding of the forces governing the crystal packing can be achieved.

For the compound This compound , a comprehensive Hirshfeld surface analysis would provide invaluable insights into its solid-state behavior. However, it is crucial to note that such an analysis is contingent upon the availability of a crystallographic information file (CIF), which is determined through single-crystal X-ray diffraction. As of the current literature survey, a CIF for this compound has not been publicly reported. Therefore, the following discussion is a theoretical exposition of the expected findings from a Hirshfeld surface analysis of this molecule, based on its known chemical structure.

The analysis involves generating a 3D Hirshfeld surface and 2D fingerprint plots. The Hirshfeld surface is typically mapped with normalized contact distance (dnorm), which highlights intermolecular close contacts. Red regions on the dnorm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions, while blue regions represent longer contacts, and white regions denote contacts at the van der Waals separation.

The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside the surface (di) versus the nearest atom outside the surface (de). This plot provides a quantitative summary of the different types of intermolecular contacts.

Expected Intermolecular Interactions for this compound

Based on the functional groups present in this compound, a Hirshfeld surface analysis would be expected to reveal several key intermolecular interactions:

H···H Contacts: These are generally the most abundant interactions in organic molecules and would be expected to constitute a significant portion of the Hirshfeld surface area.

C-H···N and C-H···O Interactions: The presence of nitrogen atoms in the pyridazine ring and the oxygen atom in the chromene ring would likely lead to the formation of weak hydrogen bonds with hydrogen atoms from neighboring molecules. These would appear as distinct "wings" in the 2D fingerprint plot.

π···π Stacking Interactions: The aromatic rings of the chromene and pyridazine systems are capable of engaging in π···π stacking interactions. These are typically characterized by adjacent red and blue triangles on the shape-indexed Hirshfeld surface and a distinct pattern in the fingerprint plot.

Halogen Bonding (Cl···N/O): The chlorine atom could potentially act as a halogen bond donor, interacting with the lone pairs of the nitrogen or oxygen atoms of adjacent molecules.

Hypothetical Data from Hirshfeld Surface Analysis

To illustrate the potential findings, the following tables present hypothetical data that could be obtained from a Hirshfeld surface analysis of this compound.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

Interaction TypeHypothetical Percentage Contribution (%)
H···H45.2
C···H/H···C18.5
N···H/H···N12.8
O···H/H···O9.7
Cl···H/H···Cl7.3
C···C3.1
Other3.4

This interactive table showcases a hypothetical breakdown of the intermolecular contacts that would be quantified from the 2D fingerprint plot. The predominance of H···H contacts is typical for organic molecules.

Table 2: Hypothetical Distances of Key Intermolecular Contacts

ContactHypothetical dnorm Value (Å)Interaction Type
N···H-0.15Hydrogen Bond
O···H-0.12Hydrogen Bond
Cl···H0.05Weak Hydrogen Bond
C···C (π-stacking)0.10van der Waals

This interactive table provides hypothetical dnorm values for the strongest intermolecular interactions. Negative values indicate contacts that are shorter than the sum of the van der Waals radii, highlighting their significance in stabilizing the crystal structure.

Mechanistic Investigations of Molecular Interactions and in Vitro Biological Activities of Chromenopyridazine Derivatives

Enzyme Inhibition Studies and Molecular Targeting

Derivatives of the chromenopyridazine and related chromenone and pyridazine (B1198779) scaffolds have been extensively studied for their potential to inhibit various key enzymes implicated in human diseases. These investigations have revealed that modifications to the core structure can lead to potent and selective inhibitors of several enzyme families.

Phosphatidylinositol 3-Kinase (PI3Kα) Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. nih.gov The p110α isoform of PI3K (PI3Kα), encoded by the PIK3CA gene, is frequently mutated in various tumors, making it a prime target for anticancer drug development. nih.gov

A series of novel chromeno[4,3-c]pyrazol-4(2H)-one derivatives, which share a similar fused heterocyclic system with chromenopyridazines, have been synthesized and evaluated as PI3K inhibitors. Many of these compounds demonstrated significant antiproliferative effects against several human cancer cell lines. nih.govmdpi.com Notably, one of the most potent compounds in a study, compound 5l , exhibited an IC50 value of 0.012 µM against PI3Kα. nih.gov This potent inhibition suggests that the chromeno-fused heterocyclic scaffold can effectively occupy the ATP-binding site of the enzyme. nih.gov Molecular docking simulations have indicated that these compounds can bind effectively to the PI3Kα active site, highlighting their potential as a foundation for developing new PI3Kα inhibitors. nih.gov

Table 1: PI3Kα Inhibitory Activity of Selected Chromeno[4,3-c]pyrazol-4(2H)-one Derivatives

Compound PI3Kα IC50 (µM) Antiproliferative Activity (HCT-116) IC50 (µM)
5l 0.012 0.10

Data sourced from a study on chromeno[4,3-c]pyrazol-4(2H)-one derivatives. nih.gov

Phosphodiesterase (PDE4) Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), thereby regulating intracellular signaling pathways. PDE4, which is specific for cAMP, is predominantly found in inflammatory and immune cells, making it a key target for treating inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and asthma. nih.govfrontiersin.org

While specific data on 3-chloro-5H-chromeno[4,3-c]pyridazine is limited, research on the related pyridazinone scaffold has identified potent PDE4 inhibitors. nih.gov For instance, certain pyridazinone derivatives incorporating an indole (B1671886) residue have shown significant inhibitory activity against the PDE4B isoform in vitro. nih.gov The planarity of the pyridazinone-indole structure is thought to enhance interaction with the enzyme's active site. nih.gov The development of selective PDE4 inhibitors is a major goal, as this could reduce side effects associated with less specific compounds. frontiersin.org

Monoamine Oxidase (MAO) Isoform Inhibition (MAO A and B)

Monoamine oxidases (MAOs) are flavoenzymes responsible for the oxidative deamination of neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine. They exist in two isoforms, MAO-A and MAO-B. Selective inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibitors are used in the treatment of neurodegenerative conditions such as Parkinson's and Alzheimer's diseases. nih.gov

Derivatives of the chromenone scaffold have been identified as potent and selective MAO inhibitors. nih.govnih.govmdpi.com For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was found to be a potent and selective inhibitor of MAO-A with an IC50 of 2.70 µM. nih.gov In another study, certain 6-[(3-bromobenzyl)oxy]chromones showed very high potency as reversible MAO-B inhibitors, with IC50 values as low as 2.8 nM. nih.gov

Furthermore, pyridazinone derivatives have also been explored as MAO inhibitors. A study on pyridazinobenzylpiperidine derivatives identified compounds with high selectivity for MAO-B. researchgate.netmdpi.com For instance, compound S5 , which has a 3-chloro substitution, was the most potent MAO-B inhibitor in its series with an IC50 of 0.203 µM and a selectivity index of 19.04 over MAO-A. researchgate.netmdpi.com Kinetic studies revealed these compounds to be competitive and reversible inhibitors. researchgate.net

Table 2: MAO Inhibitory Activity of Selected Chromenone and Pyridazinone Derivatives

Compound Scaffold Target IC50 (µM) Selectivity Index (SI)
5,7-dihydroxy-2-isopropyl-4H-chromen-4-one Chromenone MAO-A 2.70 10.0 (vs MAO-B)
S5 (3-chloro substituted) Pyridazinone MAO-B 0.203 19.04 (vs MAO-A)
S15 Pyridazinone MAO-A 3.691 -

Data sourced from studies on chromenone and pyridazinobenzylpiperidine derivatives. nih.govresearchgate.netmdpi.com

Cholinesterase Inhibition (AChE and BChE)

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govnih.gov

Several series of chromenone-based derivatives have been evaluated for their ability to inhibit these enzymes. nih.govnih.gov Research has shown that some of these compounds can act as dual inhibitors of both AChE and BChE. nih.gov In one study, the most potent AChE inhibitor was compound 2l with an IC50 of 0.08 µM, while compound 3q was the most potent BChE inhibitor with an IC50 of 0.04 µM. nih.gov Another compound, 3h , showed potent dual inhibition with IC50 values of 0.15 µM and 0.09 µM for AChE and BChE, respectively. nih.gov Molecular docking studies suggest these inhibitors can bind effectively within the active sites of the cholinesterase enzymes. nih.gov

Table 3: Cholinesterase Inhibitory Activity of Selected Chromenone Derivatives

Compound AChE IC50 (µM) BChE IC50 (µM)
2l 0.08 ± 0.03 -
3q - 0.04 ± 0.01
3h 0.15 ± 0.01 0.09 ± 0.01

Data sourced from a study on chromenone-based derivatives. nih.gov

Kinase Inhibitory Activities

The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the adenine (B156593) ring of ATP, is recognized as a privileged structure for developing kinase inhibitors. rsc.org This structural motif allows compounds to effectively mimic ATP and bind to the hinge region of kinase active sites. rsc.org Given the structural similarities, the chromenopyridazine scaffold is also being explored for its kinase inhibitory potential.

Studies on related heterocyclic systems have yielded potent kinase inhibitors. For example, dihydropyrido-thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2), a promising target in cancer therapy. nih.gov One compound from this series displayed a cell-free IC50 value of 36.7 nM against CK2. nih.gov Additionally, pyrido[3,4-c]pyridazine (B3354903) derivatives have been investigated as kinase inhibitors. mdpi.comdntb.gov.ua The versatility of these scaffolds allows for chemical modifications to target different oncogenic kinases. rsc.org

Receptor Affinity and Antagonism/Agonism Profiling

While extensive research has focused on the enzyme inhibitory properties of chromenopyridazine derivatives, detailed public data on their specific receptor binding affinities and functional profiles as antagonists or agonists is less common. However, the structural features of the chromenopyridazine scaffold suggest potential interactions with various G protein-coupled receptors (GPCRs). researchgate.netnih.govnih.gov

A review of related pyridopyridazine (B8481360) derivatives indicates that this class of compounds has been investigated for various biological properties, including as histamine (B1213489) H3 receptor binders and gamma-aminobutyric acid A (GABAA) α5 positive allosteric modulators. mdpi.comdntb.gov.ua Furthermore, related pyrazolopyridine and imidazopyridine compounds have been reported as potent antagonists of A1 and A2A adenosine receptors, which are important targets for diseases like COPD and asthma. mdpi.com This suggests that the broader chromenopyridazine family may also possess affinity for these and other receptors, although specific binding data such as Ki values and functional assay results for this compound itself are not widely available in the current literature.

Dopamine D4 Receptor Antagonism and Selectivity Profiling

Certain chromene-based heterocyclic derivatives have been identified as potent and selective antagonists of the dopamine D4 (D4R) receptor, a G protein-coupled receptor implicated in various neurological and psychiatric conditions. While specific data on this compound is limited, research on the isomeric chromeno[3,4-c]pyridin-5-one scaffold reveals significant potential in this area.

A series of chromeno[3,4-c]pyridin-5-ones were synthesized and evaluated for their binding affinity to cloned human dopamine D2, D3, and D4 receptor subtypes. nih.gov Several of these compounds demonstrated high affinity for the D4 receptor, with Kᵢ values in the low nanomolar range, alongside several hundred-fold selectivity over the D2 and D3 receptors. nih.gov In functional mitogenesis assays, these compounds acted as antagonists or weak partial agonists at the D4 receptor, with intrinsic activities between 0% and 35%. nih.gov Similarly, a series of chromen-2-one (coumarin) derivatives were also found to exhibit high affinity and selectivity for the D4 receptor over D2L receptors. mdpi.com

The table below summarizes the binding affinities and selectivity ratios for representative chromeno[3,4-c]pyridin-5-one derivatives.

CompoundDopamine D4 Kᵢ (nM)Selectivity (D2/D4)Selectivity (D3/D4)Reference
3-Benzyl-8-methyl-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one1.6410>625 nih.gov
3-(Cyclohexylmethyl)-8-methyl-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one1.2>833>833 nih.gov
8-Methyl-3-(phenylethyl)-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one1.4>714>714 nih.gov

In Vitro Antiproliferative Activity against Cancer Cell Lines

The chromene-fused pyridine (B92270) and pyridazine frameworks are a cornerstone in the development of novel anticancer agents, demonstrating significant antiproliferative effects across a range of human cancer cell lines.

Derivatives of the chromenopyridine and related scaffolds have shown potent growth-inhibitory effects. For instance, certain benzo[f]chromene and chromeno[2,3-d]pyrimidine derivatives have demonstrated cytotoxic activity against HepG-2 (liver) and MCF-7 (breast) cancer cell lines. nih.gov A novel pyridine derivative, compound H42, was found to inhibit the proliferation of the ovarian cancer cell line SKOV3 with an IC₅₀ value of 0.94 µM after 48 hours of treatment. nih.gov In the context of leukemia, new strobilurin-pyrimidine analogs have shown potent antiproliferative activity against the HL60 cell line, with some candidates exhibiting IC₅₀ values in the nanomolar range. tubitak.gov.tr

While direct studies on this compound are not widely available, the antiproliferative activities of related structures underscore the potential of this chemical class. The table below presents the inhibitory concentrations (IC₅₀/GI₅₀) for various chromene and pyridine derivatives against the specified cancer cell lines.

Compound ClassCell LineCancer TypeInhibitory Concentration (IC₅₀/GI₅₀)Reference
Pyridine Derivative (Compound 3d)MCF-7Breast Cancer4.55 µM rsc.org
Thieno[3,2-b]pyridine Derivative (2f)HepG2Hepatocellular Carcinoma1.2 µM nih.gov
Pyridine Derivative (H42)SK-OV-3Ovarian Cancer0.94 µM (48h) nih.gov
Strobilurin-Pyrimidine Analog (8f)HL60Leukemia2.2 nM tubitak.gov.tr
Hydroxythiopyridone Derivative (1e)HCT116Colon Carcinoma~50 nM researchgate.net
Dihydropyrano[3,2-b]chromene Derivative (6f)A549Lung Cancer56 µM researchgate.net
Xanthone DerivativeHuh7Hepatocellular CarcinomaActive (qualitative)

The anticancer effects of chromenopyridazine derivatives are often attributed to their interaction with critical cellular targets involved in cell division and DNA replication.

Tubulin Inhibition: Several chromene-based compounds exert their antiproliferative effects by interfering with microtubule dynamics. nih.gov Microtubules, polymers of tubulin, are essential for forming the mitotic spindle during cell division. Certain chromenopyridine analogues have been shown to act as microtubule-destabilizing agents, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov This mechanism is a hallmark of many successful anticancer drugs. nih.gov

Topoisomerase IIα Inhibition: Topoisomerase IIα is a vital enzyme that alters DNA topology to facilitate processes like replication and transcription. Its inhibition leads to DNA damage and cell death, making it a key target for chemotherapy. Studies on novel chromenopyridine derivatives have identified compounds that are selective inhibitors of Topoisomerase II. nih.gov This suggests that the chromenopyridine scaffold can be effectively tailored to target this enzyme, providing a clear mechanism for its observed cytotoxicity in cancer cells. nih.gov

In Vitro Antimicrobial Activity and Target Identification

Beyond their anticancer properties, chromenopyridazine and related heterocyclic systems have demonstrated significant potential as antimicrobial agents.

The antibacterial potential of chromene-fused systems has been evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. A study on a series of chromenopyrimidine derivatives showed that several compounds exhibited antibacterial activity against both S. aureus and E. coli. rsc.org Another investigation into chromenopyridine derivatives also reported notable antimicrobial effects, with some compounds showing minimum inhibitory concentrations (MIC) lower than the standard drug ampicillin (B1664943) against S. aureus. nih.gov Pyridazine derivatives have also been screened, revealing activity against these key bacterial pathogens. researchgate.net

The following table summarizes the minimum inhibitory concentrations (MIC) of representative compounds.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Chromenopyridine Derivative (107a)S. aureus6.25 nih.gov
E. coli12.5
Chromenopyrimidine Derivative (15)S. aureus125 rsc.org
E. coli125

The antifungal properties of chromene-based scaffolds have also been an area of active investigation. Research has demonstrated that chromenopyridine derivatives possess antifungal activity against species such as Aspergillus niger. nih.gov In a study of novel chromenol derivatives, compounds were tested against a panel of fungi, including Aspergillus fumigatus. nih.gov While A. fumigatus was found to be the most resistant species to this particular set of compounds, the study still identified derivatives with notable antifungal effects, indicating the scaffold's potential. nih.gov The mechanism for related azole-chromenol compounds is predicted to be the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov

Antiviral Activity

The chromenopyridazine scaffold, which combines the structural features of chromene and pyridazine, is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by these individual heterocycles. mdpi.com Research into related compounds suggests that derivatives of this scaffold may possess notable antiviral properties, particularly against viruses such as Human Rhinovirus (HRV) and Hepatitis B Virus (HBV).

Human Rhinovirus-3 (HRV-3)

Studies on chromene and its derivatives have demonstrated potent activity against human rhinoviruses. For instance, a series of 3-benzyl chromenes and chromans have been shown to be effective against HRV serotype 1B, which is a representative of the major group of rhinoviruses. nih.gov The mechanism of action for some of these compounds, such as (Z)-3-(4-chlorobenzylidene)chroman, is believed to involve binding to the viral capsid. nih.gov This interaction interferes with the early stages of viral replication, specifically the attachment and uncoating of the virus. nih.govsemanticscholar.org

Pirodavir, a substituted phenoxy-pyridazinamine, was one of the first compounds to show efficacy against both major groups of rhinoviruses (A and B). dovepress.com This further supports the potential of the pyridazine moiety in targeting HRV. Given that this compound contains both the chromene and pyridazine scaffolds, it is plausible that it could exhibit anti-rhinovirus activity, potentially by acting as a capsid binder. The presence of the chlorine atom could further influence this activity.

Hepatitis B Virus (HBV) cccDNA Reduction

A crucial target for achieving a cure for chronic Hepatitis B is the elimination or silencing of the covalently closed circular DNA (cccDNA) which resides in the nucleus of infected hepatocytes and serves as the template for viral replication. nih.govresearchgate.net While direct studies on this compound are not available, research on related pyridazine derivatives has shown promise in combating HBV.

Structure-Activity Relationship (SAR) Analysis of Chromenopyridazine Scaffolds

The biological activity of chromenopyridazine derivatives is significantly influenced by the nature and position of various substituents on the core scaffold. researchgate.net Understanding these structure-activity relationships (SAR) is crucial for the design of more potent and selective therapeutic agents.

Influence of Substituents on Molecular Interactions and Biological Activity

The chromenopyridazine scaffold offers multiple positions for substitution, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Substitution on the Pyridazine Ring: The presence of a chlorine atom at the 3-position of the chromeno[4,3-c]pyridazine core is expected to significantly impact its electronic properties and binding interactions. Halogen atoms, like chlorine, are known to participate in halogen bonding, which can be a crucial interaction in ligand-protein binding. In a series of imidazo[1,2-b]pyridazine (B131497) derivatives, a chloro-substituent was noted to generally decrease cellular toxicity. researchgate.net In another study on pyridazine derivatives, a 4-(4-chlorophenylamino) group was part of the most active compound against Hepatitis A virus. nih.govnih.gov

Substitution on the Chromene Ring: Modifications on the benzene (B151609) ring of the chromene moiety can influence lipophilicity and interactions with the target protein. For example, in a series of 3-benzylidenechromans, a chloro-substituent at the 6-position of the chromene ring was present in one of the most active compounds against HRV-1B. nih.gov

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the chromenopyridazine scaffold, key pharmacophoric features for antiviral activity can be hypothesized based on related compounds.

Hydrogen Bond Acceptors: The nitrogen atoms of the pyridazine ring are potential hydrogen bond acceptors, which can form crucial interactions with amino acid residues in the active site of a target protein. nih.gov

Hydrophobic Core: The fused ring system of the chromene moiety provides a rigid and largely hydrophobic core, which can engage in van der Waals and hydrophobic interactions within a binding pocket.

Substituent-Specific Interactions: A substituent like the chlorine atom in this compound can act as a hydrophobic feature and also a potential halogen bond donor. The oxygen atom in the chromene ring can also act as a hydrogen bond acceptor.

The combination of a planar aromatic system, hydrogen bond acceptors, and specific hydrophobic and electronic features contributed by substituents like the chloro group constitutes the likely pharmacophore for the antiviral activity of this class of compounds. Pharmacophore-based virtual screening has been successfully used to identify novel inhibitors for viral polymerases, indicating the utility of this approach in drug discovery. nih.gov

Data Tables

Table 1: Antiviral Activity of Selected Chromene and Pyridazine Derivatives

CompoundVirusAssayActivity (IC₅₀)Reference
(Z)-3-(4-chlorobenzylidene)chromanHuman Rhinovirus 1BCPE Inhibition0.12 µM nih.gov
(Z)-6-chloro-3-(4-chlorobenzylidene)chromanHuman Rhinovirus 1BCPE Inhibition0.11 µM nih.gov
4-(4-Chlorophenylamino)-6-phenyl-1,2-dihydropyridazino[4,3-e] nih.govnih.govtriazine-3(4H)-thioneHepatitis A VirusPlaque ReductionHighly Effective nih.govnih.gov
6-chloro-2-methyl-3-benzylthiomethylimidazo[1,2-b]pyridazineVaricella-zoster virusNot specifiedInhibitor
6-chloro-2-methyl-3-phenethyl-thioimidazo[1,2-b]pyridazineVaricella-zoster virusNot specifiedInhibitor

Table 2: Structure-Activity Relationship Insights for Chromene and Pyridazine Derivatives

Scaffold/DerivativeKey Structural FeatureInfluence on ActivityReference
3-BenzylidenechromansChloro-substituent on chromene or benzylideneEnhanced anti-HRV-1B activity nih.gov
Imidazo[1,2-b]pyridazinesChloro-substituentDecreased cellular toxicity researchgate.net
Pyridazinotriazine-thione4-chlorophenylamino groupHigh anti-HAV activity nih.govnih.gov

Future Directions and Research Perspectives for the Chromenopyridazine Chemical Class

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of chromenopyridazine derivatives has traditionally relied on multi-step procedures that can be time-consuming and generate significant waste. The future of synthesizing these valuable scaffolds lies in the adoption of green and sustainable chemistry principles.

Modern synthetic strategies are increasingly focused on efficiency and environmental responsibility. One-pot multicomponent reactions (MCRs) have emerged as a powerful tool, allowing for the construction of complex molecules like chromenopyridinones from simple starting materials in a single step, often with high atom economy. nih.gov The use of organocatalysts, such as L-proline, in these reactions further enhances their green credentials by avoiding the use of toxic heavy metals. nih.gov Additionally, solvent-free reaction conditions or the use of environmentally benign solvents like water and ethanol (B145695) are becoming more prevalent. mdpi.comreading.ac.uk

Future research will likely focus on expanding the library of accessible chromenopyridazine isomers through the development of novel MCRs and the use of innovative catalysts. This includes the exploration of magnetic nanocatalysts, which offer the advantage of easy separation and recyclability, further reducing the environmental impact of synthesis. nih.gov Microwave-assisted and ultrasound-assisted syntheses are also promising avenues for accelerating reaction times and improving yields under milder conditions. nih.gov The overarching goal is to create a diverse collection of chromenopyridazine derivatives through methods that are not only efficient and high-yielding but also align with the principles of sustainable chemistry. nih.govmdpi.com

Exploration of Undiscovered Biological Targets and Pathways

Chromenopyridazine derivatives have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. researchgate.net However, the full therapeutic potential of this chemical class is likely yet to be realized. Future research should aim to identify and validate novel biological targets and pathways through which these compounds exert their effects.

The structural diversity of the chromenopyridazine scaffold makes it a "privileged structure" in drug discovery, capable of interacting with a wide range of biological macromolecules. mdpi.comresearchgate.net Initial studies have shown that some chromene derivatives may act as inhibitors of enzymes like tubulin, which is crucial for cell division and a key target in cancer therapy. researchgate.net The pyridazine (B1198779) ring, with its unique physicochemical properties, can participate in crucial drug-target interactions, including hydrogen bonding and π-π stacking. nih.gov

A key future direction will be the systematic screening of diverse chromenopyridazine libraries against a wide panel of biological targets. This includes exploring their potential as inhibitors of kinases, proteases, and other enzymes implicated in various diseases. Furthermore, investigating their ability to modulate protein-protein interactions or act on G-protein coupled receptors could unveil entirely new therapeutic applications. researchgate.net The identification of multitargeting compounds, which can simultaneously modulate several key proteins in a disease pathway, is a particularly promising strategy for tackling complex multifactorial diseases like cancer and neurodegenerative disorders. researchgate.netnih.gov

Application of Advanced Computational Methods for Scaffold Optimization and Design

Advanced computational modeling and simulation techniques are poised to revolutionize the design and optimization of chromenopyridazine-based drug candidates. These in silico methods offer a rapid and cost-effective means to predict the biological activity and pharmacokinetic properties of novel compounds before their synthesis.

Molecular docking is a powerful computational tool that allows researchers to visualize and predict how a ligand, such as a chromenopyridazine derivative, will bind to the active site of a target protein. nih.govmdpi.comyoutube.com By understanding these binding interactions at an atomic level, medicinal chemists can rationally design modifications to the chromenopyridazine scaffold to enhance binding affinity and selectivity. nih.gov For instance, docking studies on similar chromone-based compounds have been used to identify key interactions necessary for inhibiting enzymes like cyclin-dependent kinase-2 (CDK2). researchgate.net

Beyond molecular docking, quantitative structure-activity relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of chromenopyridazine derivatives with their biological activities. nih.gov Molecular dynamics (MD) simulations can further provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the binding interaction. researchgate.netmdpi.com The integration of these computational approaches will enable the design of chromenopyridazine derivatives with optimized potency, selectivity, and drug-like properties, significantly accelerating the drug discovery process. nih.gov

Utilization of Chromenopyridazines as Molecular Probes in Biological Systems

The inherent photophysical properties of the chromene core suggest that chromenopyridazine derivatives could be developed as novel molecular probes for bioimaging and diagnostics. Fluorescent probes are invaluable tools for visualizing and tracking biological processes in real-time within living cells and organisms. researchgate.net

Chromone-based and chromenoquinoline-based fluorophores have already been successfully employed as fluorescent sensors for detecting various biologically important species, such as reactive oxygen species (ROS) and metal ions. researchgate.netrsc.org The chromenopyridazine scaffold, with its extended π-conjugated system, is likely to exhibit interesting fluorescence properties that can be modulated by its interaction with specific biological targets or changes in the cellular microenvironment.

Future research in this area will involve the design and synthesis of chromenopyridazine derivatives with tailored photophysical properties, such as high quantum yields, large Stokes shifts, and two-photon absorption capabilities for deep-tissue imaging. rsc.org By attaching specific recognition moieties to the chromenopyridazine core, researchers can create probes that selectively bind to and report on the presence and activity of enzymes, receptors, or other biomolecules of interest. nih.gov The development of such "turn-on" or ratiometric fluorescent probes will provide powerful tools for fundamental biological research and could lead to new diagnostic agents for various diseases.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the mechanism of action of chromenopyridazine compounds, future research must embrace the integration of multi-omics data. This systems biology approach involves the simultaneous analysis of data from genomics, transcriptomics, proteomics, and metabolomics to construct a comprehensive picture of the cellular response to a drug. mdpi.comnih.gov

By treating cells with a chromenopyridazine derivative and analyzing the resulting changes across different "omic" levels, researchers can identify the key genes, proteins, and metabolic pathways that are perturbed by the compound. nih.gov This can help to pinpoint the primary biological target(s) of the drug and also reveal off-target effects and potential mechanisms of toxicity. nih.gov Network-based analyses can then be used to integrate these diverse datasets and build models of the drug's mechanism of action. nih.gov

The integration of multi-omics data is particularly valuable for understanding the complex biology of diseases like cancer and for developing personalized medicine strategies. biorxiv.org For instance, by correlating the "omic" profiles of different cancer cell lines with their sensitivity to a particular chromenopyridazine, it may be possible to identify biomarkers that can predict which patients are most likely to respond to the treatment. nih.gov This integrative approach will be crucial for translating the promising biological activities of the chromenopyridazine chemical class into effective and safe therapies. reading.ac.uk

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-chloro-5H-chromeno[4,3-c]pyridazine, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : A modified green synthesis approach using 4-chloro-3-formyl coumarin and active methylene precursors under solvent-free conditions has been reported for structurally related chromeno-pyridinones. This method avoids chromatographic separation and emphasizes ultrasound irradiation or microwave-assisted reactions to enhance yield and purity . For pyridazine derivatives, cyclocondensation with orthoesters (e.g., triethyl orthoformate) in acetic acid under reflux is a common strategy . Optimization should focus on temperature control, solvent selection, and catalyst screening (e.g., DABCO for annulation reactions) .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Assign signals based on coupling patterns and DEPT experiments to differentiate aromatic protons and carbons.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation pathways.
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures .
    • Reference data from structurally similar compounds (e.g., 5H-chromeno[2,3-d]pyrimidines) can guide spectral interpretation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity and binding affinity of this compound in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use software like MOE (Molecular Operating Environment) to model interactions with targets such as Bcl-xL, a protein implicated in cancer apoptosis .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack .
  • MD Simulations : Assess stability of ligand-protein complexes in solvated environments over nanosecond timescales .

Q. How can synthetic byproducts or isomers of this compound be identified and resolved during scale-up?

  • Methodological Answer :

  • HPLC-MS : Pair reverse-phase chromatography with MS detection to separate and identify isomers or chlorinated byproducts.
  • Dynamic NMR : Monitor tautomerism or ring-opening/closure processes in solution .
  • Crystallographic Screening : Co-crystallize with resolving agents (e.g., chiral auxiliaries) for challenging separations .

Q. What mechanistic insights explain the divergent reactivity of this compound in annulation versus substitution reactions?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow NMR or UV-Vis spectroscopy to track reaction progress and intermediate formation.
  • Isotopic Labeling : Introduce deuterium at key positions (e.g., C-3 chloro site) to probe electronic effects .
  • Theoretical Modeling : Compare transition-state energies for annulation ([3+3] pathways) versus SNAr substitution using DFT .

Biological and Functional Studies

Q. What biological screening platforms are suitable for evaluating the pro-apoptotic potential of this compound derivatives?

  • Methodological Answer :

  • In Vitro Assays : Use caspase-3/7 activation assays and mitochondrial membrane potential (ΔΨm) measurements in cancer cell lines (e.g., MCF-7, HeLa).
  • Protein Binding : Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) to quantify Bcl-xL inhibition .
  • In Vivo Models : Zebrafish xenografts for preliminary toxicity and efficacy profiling .

Q. How do substituent modifications (e.g., replacing chlorine with trifluoromethyl) alter the physicochemical properties of this scaffold?

  • Methodological Answer :

  • LogP Measurements : Compare partition coefficients via shake-flask or chromatographic methods.
  • Solubility Studies : Use dynamic light scattering (DLS) to assess aqueous solubility under physiological pH.
  • Thermal Analysis : DSC (differential scanning calorimetry) evaluates melting points and polymorph stability .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Reproducibility Trials : Replicate reactions using exact reagent grades and equipment (e.g., microwave power settings).
  • Byproduct Analysis : Identify hidden impurities via LC-MS or 2D NMR (e.g., HSQC, HMBC) .
  • Meta-Analysis : Cross-reference datasets from patents, journals, and crystallographic databases (e.g., CCDC) to isolate variables like solvent purity .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield (Green Route) 72–85% (microwave-assisted)
LogP (Predicted) 2.1–2.8 (ChemAxon)
Bcl-xL IC50 ~0.5 µM (modeled for analogs)
Thermal Stability Decomposition >250°C (DSC)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.